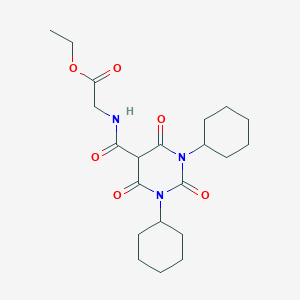
TCO-PEG2-Sulfo-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG2-Sulfo-NHS ester: is a compound that combines a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a sulfo-N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in bio-conjugation and click chemistry applications. The sulfo-NHS ester group allows for efficient conjugation to primary amines, while the TCO moiety enables bio-orthogonal reactions with tetrazine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-Sulfo-NHS ester typically involves the following steps:
PEGylation: The PEG spacer is introduced to enhance water solubility and reduce steric hindrance.
TCO Introduction: The TCO moiety is attached to one end of the PEG chain.
Sulfo-NHS Ester Formation: The sulfo-NHS ester group is introduced to the other end of the PEG chain.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: Analytical methods like NMR and mass spectrometry are used to confirm the structure and purity of the compound
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfo-NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.
Common Reagents and Conditions:
Primary Amines: Used for conjugation with the sulfo-NHS ester group.
Tetrazine Derivatives: Used for bio-orthogonal reactions with the TCO moiety.
Solvents: Aqueous buffers and organic solvents like DMSO are commonly used.
Major Products:
Amide Bonds: Formed from the reaction of sulfo-NHS ester with primary amines.
Bio-Conjugates: Formed from the reaction of TCO with tetrazine-containing molecules
Scientific Research Applications
Chemistry:
Bio-Conjugation: TCO-PEG2-Sulfo-NHS ester is used to label proteins, antibodies, and other biomolecules.
Click Chemistry: Facilitates the rapid and specific conjugation of biomolecules.
Biology:
Cell Imaging: Used in fluorescent labeling for cell imaging studies.
Protein-Protein Interaction Studies: Helps in studying interactions between proteins.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems.
Therapeutics: Plays a role in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry:
Diagnostics: Used in the development of diagnostic assays and biosensors.
Biotechnology: Applied in the production of bioconjugates for various biotechnological applications
Mechanism of Action
Mechanism:
Sulfo-NHS Ester: Reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.
TCO Moiety: Undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules, facilitating bio-orthogonal conjugation.
Molecular Targets and Pathways:
Primary Amines: Targets primary amine groups on proteins and other biomolecules.
Tetrazine-Containing Molecules: Engages in bio-orthogonal reactions with tetrazine derivatives
Comparison with Similar Compounds
TCO-PEG2-TCO: Contains two TCO moieties for dual conjugation.
TCO-NHS Ester: Lacks the PEG spacer, leading to reduced solubility.
TCO-PEG6-Amine: Contains an amine group instead of a sulfo-NHS ester.
Uniqueness:
Water Solubility: The PEG spacer enhances water solubility.
Versatility: Combines both sulfo-NHS ester and TCO moieties for diverse applications.
Efficiency: Facilitates rapid and specific bio-conjugation reactions
Properties
Molecular Formula |
C28H49N5O12S |
|---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |
InChI |
InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-; |
InChI Key |
YNSGTSDZEFXCER-ODZAUARKSA-N |
Isomeric SMILES |
CCNC(=O)NCCCN(C)C.C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Canonical SMILES |
CCNC(=O)NCCCN(C)C.C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




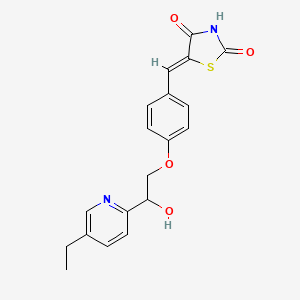
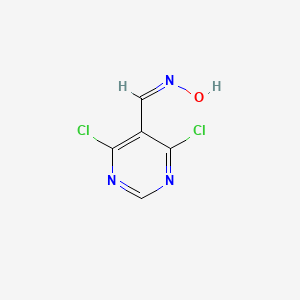
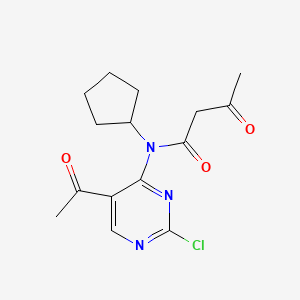

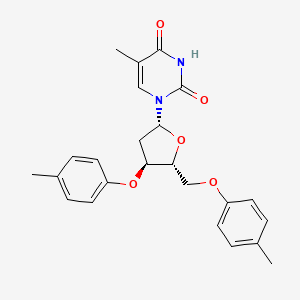
![N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11826295.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)

![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
![(3S,5aS,8aR)-3-((benzyloxy)methyl)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine](/img/structure/B11826324.png)

